molecular formula C7H10O4 B14717817 Carbethoxymethyl acrylate CAS No. 21045-68-1

Carbethoxymethyl acrylate

Cat. No.: B14717817
CAS No.: 21045-68-1
M. Wt: 158.15 g/mol
InChI Key: CGGLGGHHEKSTQY-UHFFFAOYSA-N
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Description

Carbethoxymethyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. Acrylates are known for their versatility and are widely used in various industrial applications due to their ability to form polymers. This compound, in particular, is valued for its reactivity and potential in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbethoxymethyl acrylate can be synthesized through the esterification of acrylic acid with carbethoxymethyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and higher yields. For example, the reaction of acrylic acid with carbethoxymethyl alcohol can be carried out in a tubular reactor with triethylamine as a catalyst, resulting in high conversion rates and minimal side products .

Chemical Reactions Analysis

Types of Reactions

Carbethoxymethyl acrylate undergoes various chemical reactions, including:

    Polymerization: The vinyl group in this compound makes it highly reactive towards radical polymerization, leading to the formation of polymers.

    Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the compound.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield acrylic acid and carbethoxymethyl alcohol.

Common Reagents and Conditions

    Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.

    Esterification: Sulfuric acid or p-toluenesulfonic acid can be used as catalysts for esterification reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis of this compound.

Major Products Formed

    Polymers: The polymerization of this compound results in the formation of poly(this compound), which has applications in coatings and adhesives.

    Acrylic Acid and Carbethoxymethyl Alcohol: Hydrolysis of the compound yields these two products, which can be further utilized in various chemical processes.

Mechanism of Action

The mechanism of action of carbethoxymethyl acrylate primarily involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form radicals under the influence of initiators. These radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for further chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

Carbethoxymethyl acrylate can be compared with other acrylates, such as:

This compound stands out due to its unique combination of reactivity and versatility, making it suitable for a wide range of applications in both research and industry.

Properties

CAS No.

21045-68-1

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) prop-2-enoate

InChI

InChI=1S/C7H10O4/c1-3-6(8)11-5-7(9)10-4-2/h3H,1,4-5H2,2H3

InChI Key

CGGLGGHHEKSTQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C=C

Origin of Product

United States

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